molecular formula C23H46BrNO4 B043732 Hemipalmitoylcarnitinium CAS No. 119293-60-6

Hemipalmitoylcarnitinium

Cat. No.: B043732
CAS No.: 119293-60-6
M. Wt: 480.5 g/mol
InChI Key: QYQBHKREUAZMBW-IUQUCOCYSA-N
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Description

6-Carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium is a synthetic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its morpholinium core, which is substituted with carboxymethyl, hydroxy, pentadecyl, and dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium involves multiple steps. The starting materials typically include a morpholine derivative, which undergoes alkylation, carboxylation, and hydroxylation reactions to introduce the desired functional groups. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and organic solvents like dichloromethane. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the final product in high purity.

Industrial Production Methods

In an industrial setting, the production of 6-Carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium is scaled up using large reactors and automated systems. The reaction conditions are optimized to ensure high yield and efficiency. Industrial production may also involve continuous flow processes, which allow for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions

6-Carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carboxymethyl group can be reduced to an alcohol.

    Substitution: The morpholinium core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted morpholinium derivatives.

Scientific Research Applications

6-Carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

6-Carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium can be compared with other similar compounds, such as:

    Hemipalmitoylcarnitinium: A conformationally constrained analog with similar functional groups.

    Palmitoylcarnitine: An analog with a different core structure but similar alkyl chain.

    Dimethylmorpholinium derivatives: Compounds with variations in the substituents on the morpholinium core.

The uniqueness of 6-Carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2S,6S)-6-hydroxy-4,4-dimethyl-6-pentadecylmorpholin-4-ium-2-yl]acetic acid;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45NO4.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)20-24(2,3)19-21(28-23)18-22(25)26;/h21,27H,4-20H2,1-3H3;1H/t21-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQBHKREUAZMBW-IUQUCOCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1(C[N+](CC(O1)CC(=O)O)(C)C)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@]1(C[N+](C[C@@H](O1)CC(=O)O)(C)C)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119293-60-6
Record name Hemipalmitoylcarnitinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119293606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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